

# Application Notes and Protocols for Investigational Drug SN003

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | SN003    |           |  |  |
| Cat. No.:            | B1663702 | Get Quote |  |  |

#### Introduction

The following document provides a comprehensive overview of the available data on the dosage, administration, and relevant experimental protocols for the investigational drug designated as **SN003**. Due to the limited public information specifically identifying a therapeutic agent as "**SN003**," this report summarizes findings for similarly named investigational drugs: SGT-003, A**SN003**, and SH003. It is crucial to note that these are distinct therapeutic agents, and the information should not be extrapolated from one to another. Researchers should verify the precise identity of the compound of interest before proceeding with any experimental work.

# Part 1: SGT-003 - Gene Therapy for Duchenne Muscular Dystrophy

SGT-003 is an investigational gene therapy currently under clinical evaluation for the treatment of Duchenne Muscular Dystrophy (DMD).

#### **Dosage and Administration**

Clinical trials provide the most definitive information on the dosage and administration of SGT-003.



| Clinical Trial ID                          | Phase     | Condition                      | Dosage and<br>Administration                                        |
|--------------------------------------------|-----------|--------------------------------|---------------------------------------------------------------------|
| NCT06138639<br>(INSPIRE<br>DUCHENNE)[1][2] | Phase 1/2 | Duchenne Muscular<br>Dystrophy | A single intravenous (IV) infusion of SGT-003.[1][2]                |
| NCT07160634<br>(IMPACT<br>DUCHENNE)[3]     | Phase 3   | Duchenne Muscular<br>Dystrophy | A single intravenous<br>(IV) infusion of SGT-<br>003 or placebo.[3] |

## **Experimental Protocols**

Clinical Trial Protocol Overview (INSPIRE DUCHENNE - NCT06138639)

This is a multicenter, open-label, non-randomized study to assess the safety, tolerability, and efficacy of SGT-003.[1]

- Study Population: Participants with a confirmed diagnosis of Duchenne Muscular Dystrophy, divided into five age-based cohorts ranging from 0 to <18 years of age.[1][2]</li>
- Intervention: All participants receive a single intravenous infusion of SGT-003 on Day 1.[2]
- Follow-up: Participants will be monitored for a total of 5 years for long-term follow-up.[1][2]
- Key Exclusion Criteria: Prior treatment with dystrophin-modifying drugs within 3 months, previous gene therapy, or specific deletion mutations in the DMD gene (exons 1-11 or 42-45).[1]

Experimental Workflow: INSPIRE DUCHENNE Clinical Trial





Click to download full resolution via product page

Caption: Workflow of the INSPIRE DUCHENNE clinical trial for SGT-003.

## Part 2: ASN003 - for Advanced Solid Tumors



A**SN003** is an investigational drug that has been studied in the context of advanced solid tumors.

**Dosage and Administration** 

| Clinical Trial ID | Phase                     | Condition                | Dosage and<br>Administration                                                                   |
|-------------------|---------------------------|--------------------------|------------------------------------------------------------------------------------------------|
| NCT02961283[4]    | Information not specified | Advanced Solid<br>Tumors | Oral administration (implied by exclusion criteria related to gastrointestinal absorption).[4] |

## **Experimental Protocols**

Clinical Trial Protocol Overview (NCT02961283)

This study was designed to evaluate ASN003 in subjects with advanced solid tumors. The study consisted of two parts.

- Part A: To assess patients with histologically or cytologically confirmed metastatic and/or advanced solid tumors with documented progressive disease for whom no further standard therapy is indicated.[4]
- Part B: To enroll patients into one of three groups based on molecular characterization (e.g., BRAFV600 positive and/or PI3K mutation positive).[4]
- Key Inclusion Criteria: Written informed consent, histologically or cytologically confirmed advanced solid tumors.[4]
- Key Exclusion Criteria: Uncontrolled psychiatric illness, serious persistent infection, known gastrointestinal disease affecting absorption, known active or symptomatic viral hepatitis, chronic liver disease, or cirrhosis, and known glaucoma or other pre-existing ocular conditions.[4]

#### Part 3: SH003 - for Solid Cancer



SH003 is an investigational drug that has been evaluated in a Phase 1 study for patients with solid cancers.

**Dosage and Administration** 

| Clinical Trial ID | Phase   | Condition    | Dosage and<br>Administration    |
|-------------------|---------|--------------|---------------------------------|
| NCT03081819[5]    | Phase 1 | Solid Cancer | Oral administration (pills).[5] |

## **Experimental Protocols**

Clinical Trial Protocol Overview (NCT03081819)

This Phase 1 study aimed to evaluate the safe dose range of SH003 in patients with solid cancer.

- Study Design: A dose-escalation study where successive dose groups received SH003 for 3
  weeks. Dose escalation occurred if adverse events were observed in less than one in six
  participants.[5]
- Key Inclusion Criteria: Minimum life expectancy of 12 weeks, recovery from previous surgery or radiotherapy (at least 4 weeks post-treatment), ability to swallow pills, and written informed consent.[5]

Experimental Workflow: SH003 Phase 1 Dose Escalation





Click to download full resolution via product page

Caption: Dose escalation workflow for the SH003 Phase 1 clinical trial.



## **Signaling Pathways**

No specific signaling pathways for a drug designated as "SN003" were identified in the public domain. Research into the mechanism of action for SGT-003 would focus on the pathways related to dystrophin production and muscle cell function. For ASN003 and SH003, which are being investigated for cancer, the relevant signaling pathways would likely involve cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/AKT pathways.

Below is a generalized representation of a signal transduction pathway, which is a fundamental concept in pharmacology.

Generalized Signal Transduction Pathway



Click to download full resolution via product page



Caption: A simplified diagram of a typical signal transduction pathway.

#### Conclusion

The information available in the public domain does not clearly define an investigational drug with the specific designation "SN003." The data presented here for SGT-003, ASN003, and SH003 are based on their respective clinical trial registrations. Researchers are strongly advised to confirm the precise identity of their compound of interest before utilizing any of the information contained in this document. Further investigation into the preclinical data and publications related to the specific compound is necessary to obtain a comprehensive understanding of its pharmacological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Study of SGT-003 Gene Therapy in Duchenne Muscular Dystrophy (INSPIRE DUCHENNE) | Clinical Research Trial Listing [centerwatch.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigational Drug SN003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663702#sn003-dosage-and-administrationguidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com